molecular formula C19H22FN5O2 B2564756 4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide CAS No. 2380145-35-5

4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide

Cat. No. B2564756
CAS RN: 2380145-35-5
M. Wt: 371.416
InChI Key: IYHURHLLRHEEEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield was 90%, and the compound was a white powder .


Molecular Structure Analysis

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .


Chemical Reactions Analysis

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .


Physical And Chemical Properties Analysis

The compound was synthesized with a yield of 90% and appeared as a white powder . The 1 H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) were observed .

Scientific Research Applications

Kinase Inhibitors

Kinase inhibitors are a class of drugs that block certain enzymes (kinases) involved in the signaling pathways that control cell division and survival. Compounds with pyrimidinyl and piperazine moieties, similar to the mentioned compound, have been identified as selective and potent Met kinase inhibitors. These inhibitors have demonstrated efficacy in preclinical models, showing complete tumor stasis in certain human carcinoma xenograft models following oral administration, leading to their advancement into clinical trials (Schroeder et al., 2009).

Fluorescent Probes

Certain compounds featuring the pyrazolo[1,5-a]pyrimidine core have been synthesized and evaluated for their fluorescent properties, indicating potential applications as functional fluorophores. These molecules exhibit significant fluorescence intensity and quantum yields, suggesting their utility in biological imaging and as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Therapeutic Agents

Compounds structurally related to the given chemical have been explored for their therapeutic potential in various diseases. For example, derivatives with modifications in the pyrimidinyl and piperazine sections have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Some of these derivatives have shown promising activity against different cancer cell lines and inflammation models, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

Mechanism of Action

The compound displayed the most effective 5-HT1A receptor potency with 1000-fold selectivity for both α1-adrenergic and D2 receptors and exhibited prominent neuroprotective activities .

properties

IUPAC Name

4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-3-8-21-19(26)25-11-9-24(10-12-25)18-16(20)17(22-13-23-18)14-4-6-15(27-2)7-5-14/h3-7,13H,1,8-12H2,2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHURHLLRHEEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide

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